molecular formula C10H8 B167361 1,4-Dideuterionaphthalene CAS No. 1683-98-3

1,4-Dideuterionaphthalene

Cat. No.: B167361
CAS No.: 1683-98-3
M. Wt: 130.18 g/mol
InChI Key: UFWIBTONFRDIAS-KCZCTXNHSA-N
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Description

1,4-Dideuterionaphthalene is a deuterated derivative of naphthalene, where two hydrogen atoms at the 1 and 4 positions are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dideuterionaphthalene can be synthesized through the deuteration of naphthalene. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D₂) or deuterated solvents like deuterated chloroform (CDCl₃). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the deuterated product is crucial, and purification steps such as distillation or recrystallization are employed to achieve high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dideuterionaphthalene undergoes various chemical reactions similar to its non-deuterated counterpart, naphthalene. These reactions include:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed are deuterated naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of deuterated dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO₃) or bromine (Br₂) in the presence of catalysts.

Scientific Research Applications

1,4-Dideuterionaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dideuterionaphthalene is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies of chemical bonds, which can influence reaction rates and pathways. In biological systems, deuterium incorporation can alter enzyme-substrate interactions and metabolic processes, leading to changes in the biological activity of deuterated compounds .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dideuterionaphthalene: Similar to 1,4-Dideuterionaphthalene but with deuterium atoms at the 1 and 2 positions.

    1,3-Dideuterionaphthalene: Deuterium atoms are located at the 1 and 3 positions.

    1,5-Dideuterionaphthalene: Deuterium atoms are at the 1 and 5 positions.

Uniqueness

This compound is unique due to the specific positioning of deuterium atoms, which can lead to distinct chemical and physical properties compared to other deuterated naphthalene derivatives. The position of deuterium atoms can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,4-dideuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-KCZCTXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C=CC=CC2=C(C=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
1,4-Dideuterionaphthalene
Reactant of Route 5
1,4-Dideuterionaphthalene
Reactant of Route 6
1,4-Dideuterionaphthalene

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